molecular formula C17H18N2O3 B367123 {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 440097-88-1

{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B367123
CAS No.: 440097-88-1
M. Wt: 298.34g/mol
InChI Key: KNLKRQNIMOZPMV-UHFFFAOYSA-N
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Description

{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with a molecular formula of C17H18N2O3 This compound features a benzimidazole core linked to a methanol group through a 2-(4-methoxyphenoxy)ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy against various pathogens and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of {1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial effects. The compound’s methoxyphenoxy group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)ethylamine
  • 2-(4-methoxyphenoxy)ethanol
  • 1-(4-methoxyphenoxy)ethylbenzimidazole

Uniqueness

{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol stands out due to its unique combination of a benzimidazole core and a methanol group linked through a 2-(4-methoxyphenoxy)ethyl chain. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs .

Properties

IUPAC Name

[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-13-6-8-14(9-7-13)22-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLKRQNIMOZPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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